Morphinan-3-ol, 6,7-didehydro-8-beta-diethylamino-4,5-alpha-epoxy-17-methyl-

Description

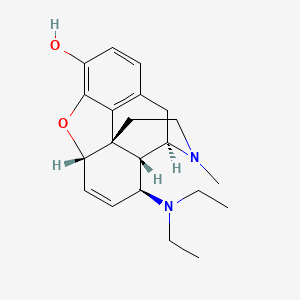

This compound is a morphinan derivative, a class of molecules structurally related to morphine. Its IUPAC name indicates key functional groups:

- 6,7-didehydro: A double bond between positions 6 and 7, increasing molecular rigidity.

- 8-beta-diethylamino: A diethylamino substitution at position 8-beta, likely influencing receptor binding and pharmacokinetics.

- 4,5-alpha-epoxy: A fused epoxide ring common in opioids, critical for receptor interaction.

- 17-methyl: A methyl group at position 17, a feature shared with many synthetic opioids.

Properties

CAS No. |

63732-55-8 |

|---|---|

Molecular Formula |

C21H28N2O2 |

Molecular Weight |

340.5 g/mol |

IUPAC Name |

(4R,4aR,5S,7aS,12bS)-5-(diethylamino)-3-methyl-2,4,4a,5,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-ol |

InChI |

InChI=1S/C21H28N2O2/c1-4-23(5-2)14-7-9-17-21-10-11-22(3)15(19(14)21)12-13-6-8-16(24)20(25-17)18(13)21/h6-9,14-15,17,19,24H,4-5,10-12H2,1-3H3/t14-,15+,17-,19-,21+/m0/s1 |

InChI Key |

QVAOKMBQTZBJJQ-XSLRHLANSA-N |

Isomeric SMILES |

CCN(CC)[C@H]1C=C[C@H]2[C@@]34[C@@H]1[C@@H](CC5=C3C(=C(C=C5)O)O2)N(CC4)C |

Canonical SMILES |

CCN(CC)C1C=CC2C34C1C(CC5=C3C(=C(C=C5)O)O2)N(CC4)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morphinan-3-ol, 6,7-didehydro-8-beta-diethylamino-4,5-alpha-epoxy-17-methyl- typically involves multiple steps, starting from simpler precursors. One common synthetic route involves the following steps:

Formation of the Morphinan Backbone: This step involves the cyclization of a precursor molecule to form the morphinan skeleton.

Functional Group Modifications: Various functional groups are introduced or modified through reactions such as alkylation, oxidation, and reduction.

Final Functionalization:

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to streamline the process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

Morphinan-3-ol, 6,7-didehydro-8-beta-diethylamino-4,5-alpha-epoxy-17-methyl- undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Morphinan-3-ol, 6,7-didehydro-8-beta-diethylamino-4,5-alpha-epoxy-17-methyl-, also known as 8-Diethylaminomorphide, is a chemical compound with the molecular formula C21H28N2O2 and a molecular weight of 340.5 g/mol .

Related Toxicity

The Registry of Toxic Effects of Chemical Substances (RTECS) number QD0770000 is assigned to Morphinan-3-ol, 6,7-didehydro-8-beta-diethylamino-4,5-alpha-epoxy-17-methyl- . An acute toxicity test showed that the lethal dose (LD50) via subcutaneous injection in mice is 500 mg/kg .

Potential applications

While the provided search results do not offer explicit applications of Morphinan-3-ol, 6,7-didehydro-8-beta-diethylamino-4,5-alpha-epoxy-17-methyl-, they do highlight the applications of related compounds and natural products with similar structural features, such as those found in Cannabis sativa L . These include:

- Acaricidal Properties: Hemp essential oil contains terpenoid compounds with pesticide properties . (E)-caryophyllene and α-humulene have shown toxicity to ticks and mites .

- Biocontrol Agents: Bacillus spp. and Pseudomonas spp. have shown potential in controlling fungal pathogens in cannabis crops . Botrytis cinerea, a widespread disease in cannabis crops, can be managed using these biocontrol agents .

Mechanism of Action

The mechanism of action of Morphinan-3-ol, 6,7-didehydro-8-beta-diethylamino-4,5-alpha-epoxy-17-methyl- involves its interaction with specific molecular targets in the body. These targets include opioid receptors, which are involved in pain perception and modulation. The compound binds to these receptors, leading to a cascade of intracellular events that result in its pharmacological effects.

Comparison with Similar Compounds

Structural and Functional Analogues

Desomorphine (Morphinan-3-ol, 4,5-epoxy-17-methyl-)

- Key Differences: Lacks the 6,7-didehydro group and 8-beta-diethylamino substituent. Contains a 3-hydroxy group instead of modified substituents.

- Activity : Potent mu-opioid agonist with rapid onset but high addiction liability and toxicity .

- Toxicity : Associated with severe respiratory depression and neurotoxicity due to impurities in illicit synthesis .

HS 378 (17-(Cyclopropylmethyl)-6,7-didehydro-4,5-alpha-epoxy-14-beta-ethoxy-5-beta-methylindolo-morphinan-3-ol)

- Key Differences :

- Cyclopropylmethyl and ethoxy groups at positions 17 and 14-beta, respectively.

- Indolo-morphinan backbone differs from the target compound.

- Activity : Highly selective delta-opioid receptor antagonist, used in research to study pain pathways .

Azidomorphine (Morphinan-3-ol, 6-beta-azido-4,5-alpha-epoxy-17-methyl-)

- Key Differences: 6-beta-azido group replaces the 6,7-didehydro and 8-beta-diethylamino groups.

- Activity : Mu-opioid agonist with slightly lower addiction liability than morphine in animal studies .

Oripavine (6,7,8,14-Tetradehydro-4,5-alpha-epoxy-6-methoxy-17-methylmorphinan-3-ol)

- Key Differences :

- Methoxy group at position 6 and additional double bonds.

- Activity: Precursor to semi-synthetic opioids (e.g., buprenorphine). The 6-methoxy group reduces analgesic potency compared to morphine .

Pharmacological Data Comparison

Structural Impact on Activity

- 8-beta Substituents: Diethylamino (target compound) and piperidino (see ) groups enhance delta-opioid selectivity and reduce mu-opioid affinity .

- 17-Methyl Group :

- Common in synthetic opioids; enhances metabolic stability but may increase hepatotoxicity .

Biological Activity

Morphinan-3-ol, 6,7-didehydro-8-beta-diethylamino-4,5-alpha-epoxy-17-methyl- (commonly referred to as morphinan) is a compound of significant interest in pharmacology due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

Morphinan is characterized by the following chemical structure:

- Chemical Formula : C21H28N2O2

- Molecular Weight : 344.46 g/mol

- CAS Number : 5745699

Structural Features

The compound features a morphinan backbone with specific functional groups that contribute to its biological activity. The presence of the epoxy group and diethylamino moiety are particularly noteworthy for their influence on receptor interactions.

Morphinan exhibits a range of biological activities, primarily through interactions with opioid receptors. It acts as an agonist at mu-opioid receptors, which are pivotal in mediating analgesic effects. Additionally, it may interact with kappa and delta opioid receptors, contributing to its overall pharmacological profile.

Key Biological Activities:

- Analgesic Effects : Morphinan has been shown to produce significant pain relief in various animal models.

- Anti-inflammatory Properties : Research indicates that morphinan can inhibit pro-inflammatory cytokine production, suggesting potential applications in treating inflammatory conditions.

- Neuroprotective Effects : Studies have highlighted its ability to protect neuronal cells from damage, indicating potential for neurodegenerative disease treatment.

Case Studies and Research Findings

- Analgesic Efficacy :

- Anti-inflammatory Activity :

- Neuroprotection :

Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.